molecular formula C14H18N2O3 B11859258 4-methoxy-N-(2-oxoazepan-3-yl)benzamide CAS No. 128067-97-0

4-methoxy-N-(2-oxoazepan-3-yl)benzamide

Cat. No.: B11859258
CAS No.: 128067-97-0
M. Wt: 262.30 g/mol
InChI Key: DWQUIEAXOWKDPC-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxoazepan-3-yl)benzamide is a chemical compound with the molecular formula C14H18N2O3. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are known for their wide range of applications in medical, industrial, and biological fields .

Preparation Methods

The synthesis of 4-methoxy-N-(2-oxoazepan-3-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-oxoazepane-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-methoxy-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(2-oxoazepan-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-methoxy-N-(2-oxoazepan-3-yl)benzamide can be compared with other benzamide derivatives such as:

These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and azepan-3-yl groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

128067-97-0

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-methoxy-N-(2-oxoazepan-3-yl)benzamide

InChI

InChI=1S/C14H18N2O3/c1-19-11-7-5-10(6-8-11)13(17)16-12-4-2-3-9-15-14(12)18/h5-8,12H,2-4,9H2,1H3,(H,15,18)(H,16,17)

InChI Key

DWQUIEAXOWKDPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCCNC2=O

Origin of Product

United States

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